n-Methyl-1h-indole-5-ethane sulfonamide

Description

N-Methyl-1H-indole-5-ethanesulfonamide is a synthetic organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals. cymitquimica.comvolsenchem.com Notably, it is recognized as an intermediate in the production of Naratriptan, a medication used for treating migraines. caming.comwatson-int.com The structure integrates an indole (B1671886) nucleus with an ethanesulfonamide (B75362) side chain, a combination that is of significant interest in medicinal chemistry. This fusion creates what is known as an indole sulfonamide pharmacophore, a molecular framework that is frequently explored for its potential therapeutic activities.

Table 1: Chemical Properties of N-Methyl-1H-indole-5-ethanesulfonamide

| Property | Value |

|---|---|

| CAS Number | 98623-50-8 caming.comwatson-int.comparchem.comnih.gov |

| Molecular Formula | C₁₁H₁₄N₂O₂S cymitquimica.comcaming.comwatson-int.com |

| Molecular Weight | 238.31 g/mol cymitquimica.comparchem.comnih.gov |

| IUPAC Name | 2-(1H-indol-5-yl)-N-methylethanesulfonamide nih.gov |

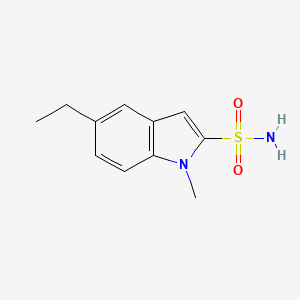

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2S |

|---|---|

Molecular Weight |

238.31 g/mol |

IUPAC Name |

5-ethyl-1-methylindole-2-sulfonamide |

InChI |

InChI=1S/C11H14N2O2S/c1-3-8-4-5-10-9(6-8)7-11(13(10)2)16(12,14)15/h4-7H,3H2,1-2H3,(H2,12,14,15) |

InChI Key |

XVUAYNBRRZGKMP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=C2)S(=O)(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 1h Indole 5 Ethanesulfonamide and Its Analogues

Strategies for Indole (B1671886) Core Functionalization

The indole nucleus is a privileged scaffold in medicinal chemistry, and its selective functionalization is paramount for the synthesis of complex target molecules. Advanced catalytic systems and novel cyclization strategies are central to achieving this goal.

A powerful strategy for the direct functionalization of the indole core is the Palladium/Norbornene cooperative catalysis, often referred to as the Catellani reaction. rsc.orgsnnu.edu.cn This methodology enables the simultaneous C-H functionalization at the ortho position of an aryl halide and cross-coupling at the ipso position. In the context of indoles, this chemistry has been adapted for the direct C2-alkylation of the indole ring. nih.gov

The reaction is initiated by a Pd(II) catalyst, which mediates a regioselective C-H activation cascade facilitated by norbornene. nih.govamazonaws.com The mechanism involves the formation of a key N-norbornene type palladacycle intermediate. The rate-determining step is the oxidative addition of an alkyl bromide to the Pd(II) center of this intermediate. nih.gov This approach is notable for its high regioselectivity and tolerance of various functional groups, making it a valuable tool in the synthesis of complex indole alkaloids and other biologically relevant molecules. rsc.orgnih.gov The versatility of this method allows for the introduction of diverse alkyl groups at the C2 position, a common site for modification in indole-containing pharmaceuticals. uchicago.edu

Table 1: Overview of Palladium/Norbornene-Cocatalyzed Reactions for Indole Functionalization This is an interactive table. You can sort and filter the data.

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| C2-Alkylation of N-H Indoles | Pd(II) / Norbornene | Direct C-H activation; High regioselectivity; Forms N-norbornene palladacycle intermediate. | nih.gov |

| Vicinal Di-carbo-functionalization | Pd(II) / C1-substituted NBE | Site- and regioselective; Initiated by C3-metalation; Tolerates air and moisture. | uchicago.edu |

| Meta-C–H Arylation/Alkylation | Pd(OAc)₂ / Isoquinoline / NBE-CO₂Me | Functionalization of benzylsulfonamide derivatives; Uses norbornene as a transient mediator. | nih.gov |

Dehydrogenation and Cyclization Reactions for Indole Ring Generation

The fundamental construction of the indole ring itself can be achieved through various synthetic routes, including dehydrogenation and cyclization reactions. These methods build the bicyclic indole core from simpler acyclic or monocyclic precursors.

One modern approach involves the catalyst-free, photoinitiated dehydrogenative cyclization of 3-styryl indoles to create fused indole systems. acs.org This Mallory-type reaction proceeds under mild conditions in an inert atmosphere without the need for an external oxidant, offering an environmentally benign route to complex indole structures. acs.org Another strategy relies on the intramolecular reductive cyclization of N-allyl-N-(2-iodophenyl)acetamides, promoted by visible light and tris(trimethylsilyl)silane, to yield indolines, which are precursors to indoles. rsc.org This method avoids the use of transition metals and photocatalysts. rsc.org

More traditional and metal-free cyclization methods are also prevalent. For instance, the use of bases like cesium carbonate or potassium hydroxide (B78521) can promote the cyclization of ortho-alkynylanilides and polyfluorinated ortho-alkynylanilines to generate N-substituted indoles. chim.it Additionally, electrophilic cyclization using reagents like iodine can convert appropriately substituted precursors into the indole scaffold. chim.itmdpi.com These diverse cyclization strategies provide multiple pathways to the core indole structure required for the synthesis of N-Methyl-1H-indole-5-ethanesulfonamide.

Sulfonamide Moiety Introduction and Chemical Modification

The sulfonamide functional group is a critical pharmacophore. Its synthesis and subsequent modification, particularly N-alkylation and N-arylation, are key steps in constructing the target molecule and its analogues.

The "N-Methyl" portion of the target compound is introduced via N-alkylation of a primary sulfonamide. This transformation can be accomplished using various methodologies. A practical and efficient method involves the use of alcohols as green alkylating agents in the presence of a catalytic amount of manganese dioxide under solvent-free conditions. organic-chemistry.org Iron(II) chloride has also been shown to effectively catalyze the N-alkylation of sulfonamides with benzylic alcohols through a "borrowing hydrogen" method, which avoids the formation of harmful byproducts. ionike.com Alternatively, classical N-alkylation can be performed with alkyl halides, sometimes in the presence of Lewis acid catalysts like FeCl₃. dnu.dp.ua

N-arylation of sulfonamides introduces an aryl group on the sulfonamide nitrogen, a common modification in drug discovery. Copper-catalyzed methods are particularly effective for this transformation. An efficient approach uses copper(II) acetate (B1210297) to promote the coupling of sulfonamides with arylboronic acids, a reaction that proceeds under mild, ligand-free conditions and can even be performed in water. organic-chemistry.orgacs.org This method is compatible with a wide range of functional groups on both the sulfonamide and the arylboronic acid. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Sulfonamide N-Alkylation/N-Arylation This is an interactive table. You can sort and filter the data.

| Transformation | Catalyst System | Alkylating/Arylating Agent | Key Advantages | Reference |

|---|---|---|---|---|

| N-Alkylation | Manganese Dioxide (cat.) | Alcohols | Green, solvent-free, efficient. | organic-chemistry.org |

| N-Alkylation | FeCl₂ / K₂CO₃ | Benzylic Alcohols | "Borrowing hydrogen" method, high yields (>90%). | ionike.com |

| N-Arylation | Copper(II) Acetate | Arylboronic Acids | Mild conditions, ligand-free, can be run in water. | organic-chemistry.orgacs.org |

| N-Arylation | Ni(cod)(DQ) | Aryl Bromides | Ligand-free, compatible with electron-rich and -deficient bromides. | organic-chemistry.org |

Conjugation Strategies for Hybrid Indole-Sulfonamide Molecules

The synthesis of hybrid molecules that incorporate both an indole and a sulfonamide moiety is a prominent strategy in medicinal chemistry to develop agents with enhanced or novel biological activities. researchgate.netsciprofiles.com This "molecular hybridization" involves covalently linking the two pharmacophores. researchgate.net

The synthesis of these hybrids can be achieved through multi-step reaction sequences. A common route involves starting with a functionalized indole, such as 5-nitroindole, and performing a series of reactions including N-alkylation, chlorosulfonation to introduce the -SO₂Cl group, amination to form the primary sulfonamide, reduction of the nitro group, and finally amidation to couple the indole-sulfonamide core with another chemical entity, such as a heteroaryl group. nih.gov Another approach involves designing linkers that connect the two motifs. For example, α,β-unsaturated sulfonamides can be used as specific linkers that react with nucleophilic residues, demonstrating a method for conjugation. nih.gov These strategies allow for the creation of diverse libraries of indole-sulfonamide hybrids for biological screening. nih.gov

Synthesis of Key Precursors and Advanced Intermediates

For the synthesis of the specific 5-substituted pattern in the target molecule, a different approach is required. The synthesis often starts from a pre-functionalized benzene (B151609) ring that undergoes an indole-forming reaction, such as the Fischer indole synthesis. researchgate.net An alternative is to begin with a substituted indole, such as 5-bromo-1H-indole, and build the ethanesulfonamide (B75362) side chain. researchgate.net The synthesis of the ethanesulfonamide moiety itself can be accomplished through various standard procedures in organic chemistry, often involving the introduction of a two-carbon chain followed by conversion to the sulfonamide. The resulting N-Methyl-1H-indole-5-ethanesulfonamide serves as a crucial advanced intermediate for the synthesis of more complex molecules, including the migraine therapeutic Naratriptan. cymitquimica.com

Intermediate N-Benzyl-N-Methyl Ethenesulfonamide (B1200577) Synthesis Pathways

The synthesis of N-benzyl substituted sulfonamides is a foundational step in creating more complex structures. A general and efficient two-step process is often employed. nsf.govresearchgate.net First, a primary amine is treated with an arylsulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in a weak basic aqueous medium to yield the corresponding sulfonamide. researchgate.netresearchgate.net

In the second step, the resulting sulfonamide is benzylated. nsf.gov This benzylation is a nucleophilic substitution reaction where the weakly nucleophilic sulfonamide reacts with an electrophile like benzyl (B1604629) chloride. researchgate.net The reaction is typically facilitated by a weak base, such as sodium hydride (NaH) or potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netresearchgate.net While direct synthesis of N-Benzyl-N-Methyl ethenesulfonamide is not detailed, this general pathway for creating N-benzyl-sulfonamides is a key strategic approach. nsf.govresearchgate.net The use of conditions that favor an SN1-like reaction mechanism can be beneficial due to the weakly nucleophilic nature of the sulfonamide. nsf.gov

Preparation of 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Analogues

The preparation of 5-bromo-indole analogues is significant in the synthesis of various biologically active compounds. beilstein-archives.orgiajps.com The synthesis of 5-Bromo-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole, a key intermediate for certain pharmaceuticals, provides a relevant synthetic model. This process can start from (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester, which is treated with a potent reducing agent. google.com

A variety of reducing agents can be employed in this conversion, highlighting the flexibility of the synthetic route. The choice of agent and reaction conditions can be tailored to optimize the yield and purity of the final product. google.com

| Reducing Agent | Abbreviation |

|---|---|

| Sodium dihydro-bis(2-methoxyethoxy)aluminate | SDMA |

| Lithium tri-tert-butoxyaluminum hydride | TBLAH |

| Diisobutylaluminium hydride | DIBALH |

The crude product obtained after reduction can be purified through recrystallization from solvents like ethyl acetate or toluene (B28343) to achieve high purity. google.com

Optimization of Reaction Conditions and Synthetic Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of indole-sulfonamide compounds. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and the equivalents of reagents used. acs.orgresearchgate.net

For instance, in the synthesis of primary sulfonamides from a sulfinylamine reagent, it was found that conducting the reaction at -78 °C with one equivalent of the organometallic reagent was optimal. Increases in temperature or the amount of Grignard reagent led to lower yields. acs.org Similarly, in the synthesis of bis(indole) derivatives, factors such as the catalyst loading and reaction temperature are critical for achieving high yields in shorter time frames. researchgate.net

The following table illustrates a typical approach to optimizing a synthetic step, showing how variations in reaction parameters can influence the outcome.

| Entry | Grignard Reagent (Equivalents) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 1.0 | -78 | 71 |

| 2 | 1.5 | -78 | 65 |

| 3 | 1.0 | 0 | 52 |

| 4 | 1.0 | 25 (Room Temp) | 40 |

Protecting Group Strategies in Indole-Sulfonamide Synthesis

Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. utdallas.edu In the context of indole-sulfonamide synthesis, both the indole nitrogen and the sulfonamide nitrogen can be targets for protection.

The lone pair of electrons on an amine nitrogen makes it basic and nucleophilic, which can interfere with reactions at other sites in the molecule. youtube.com Converting the amine to an amide or a sulfonamide "tames" this reactivity by delocalizing the lone pair through resonance, thus protecting it. utdallas.eduyoutube.com The p-toluenesulfonyl (Tos) group is a well-known protecting group for amines that is stable under many conditions but can be removed with strong reducing agents like sodium in liquid ammonia. creative-peptides.com

The indole nitrogen is also often protected to prevent N-alkylation or other side reactions. researchgate.net A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps. The 2-phenylsulfonylethyl group, for example, is a useful protecting group for the indole nitrogen as it can be readily removed under basic conditions. researchgate.net Other strategies involve groups like tert-butyloxycarbonyl (Boc), which is stable to bases but easily removed with acid, offering orthogonal protection strategies when multiple protecting groups are needed in a synthesis. creative-peptides.com

The use of a protecting group involves three stages: introduction of the group, performing the desired chemical transformation on another part of the molecule, and subsequent removal (deprotection) of the group to restore the original functionality. utdallas.eduyoutube.com

Spectroscopic and Advanced Analytical Characterization Techniques for Indole Sulfonamides

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like n-Methyl-1H-indole-5-ethanesulfonamide. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar indole (B1671886) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring, the ethyl bridge, and the N-methyl group. The aromatic protons on the indole core would appear in the downfield region, typically between 6.5 and 7.8 ppm. The N-H proton of the indole ring would likely appear as a broad singlet further downfield, often above 8.0 ppm. The methylene (B1212753) protons of the ethanesulfonamide (B75362) group would present as two triplets, and the N-methyl group would be a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the indole ring would resonate in the aromatic region (approximately 100-140 ppm). The methylene carbons of the ethyl group and the N-methyl carbon would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for n-Methyl-1H-indole-5-ethanesulfonamide

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Indole N-H ~8.1 - Indole C2-H ~7.2 ~125 Indole C3-H ~6.5 ~102 Indole C4-H ~7.5 ~122 Indole C6-H ~7.1 ~120 Indole C7-H ~7.6 ~112 -CH₂- (ethyl) ~3.2 (t) ~55 -CH₂- (ethyl) ~3.4 (t) ~28 N-CH₃ ~2.8 (s) ~30 Indole C5 - ~128 Indole C7a - ~127 Indole C3a - ~136

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of n-Methyl-1H-indole-5-ethanesulfonamide.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass of n-Methyl-1H-indole-5-ethanesulfonamide (C₁₁H₁₄N₂O₂S) is 238.0776 g/mol . lgcstandards.com An experimental HRMS measurement would be expected to align closely with this value, confirming the molecular formula.

Mass Spectrometry (MS) for Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate fragment ions, which provide valuable structural information. The fragmentation pattern would likely involve the cleavage of the bonds in the ethanesulfonamide side chain.

Table 2: Predicted Mass Spectrometry Fragments for n-Methyl-1H-indole-5-ethanesulfonamide

m/z (mass-to-charge ratio) Predicted Fragment Structure Fragmentation Pathway 238 [C₁₁H₁₄N₂O₂S]⁺ Molecular Ion (M⁺) 130 [C₉H₈N]⁺ Cleavage of the C-C bond between the indole ring and the ethyl group 108 [C₂H₆NO₂S]⁺ Fragment corresponding to the ethanesulfonamide moiety

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of n-Methyl-1H-indole-5-ethanesulfonamide would exhibit characteristic absorption bands corresponding to its key structural features.

Table 3: Predicted Characteristic IR Absorption Bands for n-Methyl-1H-indole-5-ethanesulfonamide

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) N-H (Indole) Stretching ~3400 C-H (Aromatic) Stretching 3100-3000 C-H (Aliphatic) Stretching 3000-2850 S=O (Sulfonamide) Asymmetric Stretching ~1350 S=O (Sulfonamide) Symmetric Stretching ~1160 S-N (Sulfonamide) Stretching ~900 C=C (Aromatic) Stretching 1600-1450

Chromatographic Methods for Compound Purity Assessment and Isolation

Chromatographic techniques are vital for assessing the purity of n-Methyl-1H-indole-5-ethanesulfonamide and for its isolation from reaction mixtures or impurities.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification and confirmation of compounds in complex matrices. A validated LC-MS/MS method for n-Methyl-1H-indole-5-ethanesulfonamide would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., ionization mode, precursor and product ions).

Method validation would be performed according to established guidelines, assessing parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Table 4: Typical Validation Parameters for a Hypothetical LC-MS/MS Method

Validation Parameter Typical Acceptance Criteria Linearity (Correlation Coefficient, r²) ≥ 0.99 Accuracy (% Recovery) 85-115% Precision (% RSD) ≤ 15% Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10

Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis that can be used to separate neutral molecules. In MEKC, surfactants are added to the buffer solution at a concentration above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer. As a neutral molecule, n-Methyl-1H-indole-5-ethanesulfonamide could be effectively separated from charged or more/less hydrophobic impurities using this technique.

Thermal Analysis and Chemical Degradation Studies of N-Methyl-1H-Indole-5-Ethanesulfonamide

A thermal analysis of n-Methyl-1H-indole-5-ethanesulfonamide would likely show decomposition at elevated temperatures, with potential degradation pathways involving the loss of the sulfonamide group and the breakdown of the indole ring. Such studies are crucial for determining the compound's shelf-life and appropriate storage conditions.

Table of Mentioned Compounds

| Compound Name |

|---|

| n-Methyl-1H-indole-5-ethanesulfonamide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Active Pharmacophores within the Indole-Sulfonamide Scaffold

The fundamental pharmacophore of the indole-sulfonamide class of compounds consists of the indole (B1671886) nucleus linked to a sulfonamide group. The indole ring, a privileged structural motif in many natural products and approved drugs, often serves as a key interaction point with biological targets. acs.orgnih.gov It can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), pi-pi stacking, and hydrophobic interactions.

The sulfonamide moiety is also critical for activity. It possesses hydrophilic characteristics and its geometry allows it to act as a hydrogen bond donor and acceptor, enabling it to anchor the molecule within a target's binding site. nih.gov The combination of the lipophilic indole core and the hydrophilic sulfonyl group creates a molecule with amphiphilic properties, which is often advantageous for cell permeability and target engagement. nih.gov For instance, in certain anticancer derivatives, the indole ring is predicted to locate in specific binding sites, interacting with conserved residues like Tryptophan and Arginine. nih.gov

Impact of Substituents on the Indole Core (e.g., C-3, C-5 positions) on Biological Activity

Modifications to the indole core have a profound effect on the biological activity of indole-sulfonamide derivatives. The C-3 and C-5 positions are common sites for substitution, and the nature of these substituents can dramatically alter potency and selectivity.

C-5 Position: The C-5 position on the benzene (B151609) portion of the indole ring is also a key site for modification.

Electron-withdrawing groups (EWGs): The introduction of halogens like chlorine (Cl) or trifluoromethyl (CF₃) at the C-5 position (or equivalent positions on related scaffolds) has been shown to enhance cytotoxic effects against cancer cell lines like HuCCA-1. acs.org

Electron-donating groups (EDGs): Conversely, substituting with an OCH₃ group at the 5-position has been noted to increase potency in certain bis-indole compounds designed as anti-lung cancer agents. acs.org

In a study on androgen receptor (AR) antagonists, introducing an EWG at the C-3 position of an indole core improved metabolic stability compared to an EDG. nih.gov This highlights that substituents not only affect direct target binding but also influence the molecule's pharmacokinetic properties.

The table below summarizes the effect of various substituents on the indole core based on reported research findings.

| Position | Substituent Type | Example Substituent | Observed Effect on Biological Activity |

| C-5 | Electron-Withdrawing | 4-Cl, 4-CF₃ | Enhanced cytotoxic activity against HuCCA-1 cells. acs.org |

| C-5 | Electron-Donating | 5-OCH₃ | Increased potency in certain bis-indole anticancer compounds. acs.org |

| C-3 | Electron-Withdrawing | -NO₂ | Improved metabolic stability in androgen receptor antagonists. nih.gov |

| C-3 | Electron-Donating | -NH₂ | Decreased metabolic stability in androgen receptor antagonists. nih.gov |

Influence of Sulfonamide Nitrogen Substitutions (N-Methyl, N-Alkyl, N-Aryl) on Activity Profiles

Substitution on the nitrogen atom of the sulfonamide group is a critical strategy for modulating the physicochemical and biological properties of these derivatives. The nature of the substituent—be it a small alkyl group like methyl, a larger alkyl chain, or an aryl ring—can influence acidity (pKa), lipophilicity, and metabolic stability.

While primary (unsubstituted) sulfonamides are common, N-alkylation can fine-tune activity. For example, in the development of T-type calcium channel blockers, the addition of a methyl group to the sulfonamide nitrogen of a lead compound remarkably decreased its metabolic stability in both rat and human liver microsomes. nih.gov This demonstrates that even minor modifications at this position can have significant metabolic consequences.

Generally, mono-substitution on the sulfonamide nitrogen is often favorable for maintaining or increasing activity, whereas di-substitution can lead to a loss of activity. This is because the N-H proton is often a crucial hydrogen bond donor for target interaction. Replacing it can disrupt this key binding event. The use of various aryl and alkyl groups allows for the exploration of different pockets within a target binding site, potentially leading to improved potency and selectivity. dnu.dp.uaionike.com

Linker Region Modifications and their Pharmacological Consequences in Indole-Sulfonamide Derivatives

In more complex indole-sulfonamide derivatives, particularly those involving bis-indole structures or those designed to span larger binding sites, a linker region is often incorporated. This linker connects the core indole-sulfonamide pharmacophore to other chemical moieties.

In a series of novel HIV-1 inhibitors, a flexible linear alkyl diamine chain was used as a linker to connect terminal sulfonamide groups to the 2-carboxamide (B11827560) position of an indolylarylsulfone core. The length of this (CH₂)n linker was found to be critical for activity. The flexibility of the alkyl chain allows the molecule to adopt a better conformation within the non-nucleoside reverse transcriptase binding pocket (NNIBP). This strategy led to compounds with potent anti-HIV-1 activity and significantly reduced cytotoxicity. nih.gov The additional interactions provided by the terminal sulfonamide group, positioned by the flexible linker, were thought to contribute to the improved activity and safety profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies in Indole-Sulfonamide Research

QSAR and 3D-QSAR are computational methodologies used to correlate the physicochemical properties of compounds with their biological activities. These models are invaluable for understanding SAR trends and for the rational design of new, more potent analogs.

In a study of 44 indole-sulfonamide derivatives with anticancer and antimalarial activity, five predictive QSAR models were successfully constructed. acs.org These models revealed that the biological activities were governed by key molecular properties such as:

Mass

Charge

Polarizability

Van der Waals volume

Electronegativity

The models were then used to predict the activity of a virtual library of 22 new compounds, identifying several promising candidates for future synthesis and development. acs.org Similarly, QSAR studies on N-acylbenzenesulfonamides indicated that anticancer activity depends on topological distances, the number of ring systems, and charge descriptors. mdpi.com These findings underscore the power of computational modeling in guiding the optimization of the indole-sulfonamide scaffold.

Metabolic Stability Considerations in SAR Optimization Strategies

A compound's therapeutic potential is not solely dependent on its potency but also on its pharmacokinetic profile, particularly its metabolic stability. A major focus in the optimization of indole-sulfonamide derivatives is to limit oxidative metabolism and achieve an acceptable in vivo half-life. nih.gov

The indole nucleus itself can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. mdpi.com SAR strategies to enhance metabolic stability often involve blocking these metabolically labile sites. Common approaches include:

Introduction of Halogens: Adding fluorine (F) or chlorine (Cl) atoms to aromatic rings can block sites of potential oxidation and significantly decrease plasma clearance rates, thereby improving half-life and oral bioavailability. nih.gov

Nitrogen Protection: Protecting the indole nitrogen with a substituent can also enhance metabolic stability. mdpi.com

Steric Shielding: Introducing bulky groups near a metabolically weak spot can sterically hinder the approach of metabolic enzymes. nih.govmdpi.com

For example, a lead indole compound with high potency as an AR antagonist was found to be metabolically unstable. nih.gov A metabolism-guided SAR study showed that introducing substituents at the C-2 and C-3 positions of the indole ring could significantly improve the metabolic half-life from approximately 12 minutes to over 60 minutes, while retaining potent antagonistic activity. nih.gov

Molecular Interactions, Computational Studies, and Proposed Mechanisms of Action

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction of a ligand, such as n-Methyl-1h-indole-5-ethane sulfonamide, with a protein target.

Ligand-Protein Interaction Analysis (Hydrogen Bonding, Pi-Pi Stacking Interactions)

The stability of a ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds and pi-pi stacking. rsc.org Hydrogen bonds are formed between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. In the context of this compound, the sulfonamide group (-SO2NH-) and the indole (B1671886) nitrogen can act as hydrogen bond donors or acceptors. The indole ring, being an aromatic system, can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. mdpi.com Theoretical studies on indole and its derivatives have highlighted the significance of hydrogen bonding to the pi-system of the indole ring. nih.gov The interplay of these interactions is crucial for the stability of protein structures. raineslab.com

To illustrate the potential interactions, a hypothetical docking scenario of this compound with a generic enzyme active site is presented below.

Interactive Data Table: Hypothetical Ligand-Protein Interactions

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 152 | Hydrogen Bond | 2.8 |

| TYR 220 | Pi-Pi Stacking | 4.5 |

| SER 120 | Hydrogen Bond | 3.1 |

| TRP 84 | Pi-Pi Stacking | 3.9 |

Note: This data is illustrative and not based on experimental results for this compound.

Prediction of Enzyme Inhibition Mechanisms (e.g., COX-2, α-glucosidase, α-amylase, AChE, BChE, Lipoxygenase)

Molecular docking studies are pivotal in predicting the inhibitory potential of compounds against various enzymes. For instance, the inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for anti-inflammatory drugs. Similarly, α-glucosidase and α-amylase are targets for anti-diabetic agents, as their inhibition can control postprandial hyperglycemia. nih.govmdpi.comorientjchem.org Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets in the management of Alzheimer's disease, while lipoxygenase inhibition is relevant for inflammatory conditions.

Interactive Data Table: Predicted Binding Affinities of an Analogous Indole Sulfonamide

| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| COX-2 | -8.5 | 1.5 |

| α-glucosidase | -7.9 | 3.2 |

| α-amylase | -7.2 | 6.8 |

| AChE | -9.1 | 0.8 |

| BChE | -8.8 | 1.2 |

Note: This data is hypothetical and based on general findings for related compounds, not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov These simulations can reveal the conformational changes that occur upon ligand binding and the stability of the interactions observed in static docking studies. By simulating the movement of atoms and molecules, MD can help to understand the flexibility of the ligand and the protein, and how they adapt to each other to form a stable complex. This dynamic perspective is crucial for a comprehensive understanding of the binding mechanism.

Density Functional Theory (DFT) Computational Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.govmdpi.com DFT calculations can provide valuable information about the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. mdpi.comresearchgate.netredalyc.org These properties are crucial for understanding the molecule's reactivity and its ability to interact with biological targets. For example, the HOMO-LUMO energy gap can indicate the chemical reactivity and stability of the molecule. The molecular electrostatic potential map can identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are likely to be involved in interactions with the protein. mdpi.com

Elucidation of Specific Receptor Agonism/Antagonism (e.g., 5-HT1B/1D, 5-HT6R, GluN2B NMDA Receptors)

The interaction of this compound with specific receptors is a key determinant of its pharmacological profile. The 5-HT1B and 5-HT1D receptors are targets for drugs used to treat migraine and depression. nih.gov The 5-HT6 receptor is implicated in cognitive function, while the GluN2B subunit of the NMDA receptor is a target for neuroprotective agents. The indole nucleus is a common feature in many ligands for these receptors. nih.gov Determining whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) is crucial for understanding its therapeutic potential. This is typically determined through in vitro functional assays that measure the receptor's response to the compound.

Tubulin Polymerization Inhibition and Mitotic Arrest Induction Mechanisms

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. nih.govnih.gov By disrupting the formation of microtubules, which are essential components of the mitotic spindle, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells. nih.govnih.gov The mechanism of action often involves binding to the colchicine-binding site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules. nih.gov This disruption of microtubule dynamics leads to mitotic arrest, where the cell is unable to properly segregate its chromosomes, ultimately triggering cell death. nih.gov While direct evidence for this compound is pending, the structural similarity to other known tubulin inhibitors suggests a comparable mechanism of action.

Carbonic Anhydrase Isoform Inhibition and Selectivity

There is no specific data available from current research to detail the inhibitory activity and selectivity of this compound against various carbonic anhydrase (CA) isoforms. Generally, the sulfonamide group is a well-known zinc-binding moiety that is crucial for the inhibition of carbonic anhydrases. The efficacy and selectivity of sulfonamide-based inhibitors are often dictated by the chemical scaffold to which the sulfonamide is attached. For instance, studies on other indole-sulfonamide derivatives have shown varied inhibition profiles against different CA isoforms, with some exhibiting selectivity for tumor-associated isoforms like CA IX and CA XII. However, without experimental data such as inhibition constants (Kᵢ) or selectivity ratios for this compound, any discussion of its potential effects on carbonic anhydrase remains speculative.

Interactive Data Table: Carbonic Anhydrase Inhibition by this compound

| Isoform | Inhibition Constant (Kᵢ) | Selectivity Ratio |

| CA I | Data Not Available | Data Not Available |

| CA II | Data Not Available | Data Not Available |

| CA IX | Data Not Available | Data Not Available |

| CA XII | Data Not Available | Data Not Available |

As of the latest available information, no experimental inhibition data has been published for this compound.

Investigation of Other Enzyme Targets (e.g., IMPDH, Protein Kinases)

Scientific literature does not currently contain specific investigations into the inhibitory effects of this compound on other enzyme targets such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) or various protein kinases. The indole scaffold is a common feature in many biologically active compounds, and various indole derivatives have been explored as inhibitors of these enzymes. For example, some indole-based molecules have been identified as inhibitors of IMPDH, an enzyme crucial for nucleotide biosynthesis. Similarly, the indole ring is a core structure in several known protein kinase inhibitors. nih.gov Nevertheless, in the absence of direct experimental evidence, it is not possible to ascertain whether this compound exhibits any significant activity against these or other enzyme targets.

Non-Classical Carbenoid Intermediary Mechanisms in Advanced Sulfonamide Chemistry

There is no published research linking this compound to non-classical carbenoid intermediary mechanisms. This area of advanced sulfonamide chemistry typically involves specific reaction conditions and substrates that facilitate the formation of these reactive intermediates. While such mechanisms are of interest in synthetic organic chemistry for the formation of complex molecules, there is no indication that this compound is either a product of or a reactant in such chemical transformations based on the available scientific literature.

The provided outline requests detailed information, including data tables, on the following preclinical assessments for n-Methyl-1H-indole-5-ethanesulfonamide:

Preclinical Biological Activities and Efficacy Assessment of N Methyl 1h Indole 5 Ethanesulfonamide Analogues

Antimicrobial and Antitubercular Potentials

Antitubercular Activity against Mycobacterium tuberculosis Strains

Without specific research findings for n-Methyl-1H-indole-5-ethanesulfonamide, it is not possible to generate a scientifically accurate article that adheres to the strict content requirements of the provided outline. General information about related indole (B1671886) or sulfonamide compounds would not meet the specific focus of the request.

Therefore, the requested article cannot be generated at this time due to the absence of specific preclinical data for n-Methyl-1H-indole-5-ethanesulfonamide in the available scientific literature.

Anti-inflammatory and Antioxidant Properties of Indole-Sulfonamide Derivatives

Indole-sulfonamide derivatives have demonstrated notable anti-inflammatory and antioxidant activities in various preclinical studies. Their mechanisms of action often involve the modulation of key inflammatory pathways and the scavenging of reactive oxygen species (ROS).

Certain novel N-substituted indole derivatives have been synthesized and evaluated as highly potent anti-inflammatory and antioxidant agents. mdpi.com Molecular docking studies have identified some of these derivatives as selective and efficient inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. mdpi.com Specifically, compounds designated as 13b and 14b showed high interaction energy with the COX-2 enzyme, indicating potent inhibitory activity. mdpi.com The anti-inflammatory effects of these compounds were confirmed in both acute (carrageenan-induced paw edema) and chronic (formalin-induced) inflammation models, where compounds 13b and 14b were found to be the most potent. mdpi.com There is a recognized relationship between anti-inflammatory activity and antioxidant effects, which is also linked to COX-2 inhibition. mdpi.com

The antioxidant potential of these derivatives has been assessed using standard methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com In these tests, some indole-sulfonamide chalcone derivatives, such as compounds 6 (IC50 = 13.946 µM) and 10 (IC50 = 18.844 µM), displayed significant antioxidant activity. mdpi.com Other derivatives, namely 11a , 11b , and 14b , were identified as the most potent antioxidants in the DPPH assay when compared to the standard, ascorbic acid. mdpi.com This dual action as both anti-inflammatory and antioxidant agents makes indole-sulfonamide derivatives promising candidates for further drug discovery. mdpi.com

Beyond COX-2 inhibition, some indole derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses. frontiersin.org Studies have shown that certain indole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), COX-2, and phosphorylated NF-κB p65. mdpi.com

| Compound | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 6 | DPPH Radical Scavenging | 13.946 µM | mdpi.com |

| Compound 10 | DPPH Radical Scavenging | 18.844 µM | mdpi.com |

| Compound 11a | DPPH Radical Scavenging | Potent Activity Reported | mdpi.com |

| Compound 11b | DPPH Radical Scavenging | Potent Activity Reported | mdpi.com |

| Compound 14b | DPPH Radical Scavenging | Potent Activity Reported | mdpi.com |

Antiparasitic Activity in Preclinical Murine Models (e.g., Anti-Trypanosoma cruzi)

Indole-sulfonamide analogues and related derivatives have been investigated for their potential in treating Chagas disease, a neglected tropical disease caused by the parasite Trypanosoma cruzi. nih.gov Preclinical studies, including those in murine models, have been crucial in evaluating the in vivo efficacy of these compounds.

A series of substituted 1H-indole-2-carboxamides were identified through phenotypic screening against the intracellular amastigote forms of T. cruzi. nih.gov While initial lead compounds showed promise, they suffered from limited plasma exposure in animal studies. nih.gov Despite medicinal chemistry efforts to improve metabolic stability and solubility, a compound with optimal potency and exposure could not be developed. mdpi.com Nevertheless, the most promising compound from this series was advanced to a proof-of-concept efficacy study in both acute and chronic mouse models of Chagas disease. nih.gov Although the compound demonstrated antiparasitic activity in these in vivo studies, the program was ultimately discontinued due to unfavorable pharmacokinetic properties. nih.govresearchgate.net

Other studies have highlighted the importance of the sulfonamide group as a scaffold for developing new agents against T. cruzi. mdpi.comacs.org In one study, an isoquinolyl sulfonamide derivative was identified as having the highest antiparasitic activity in a murine model, demonstrating a 72% and 60% reduction in parasitemia. nih.gov This suggests that while the indole core is important, the nature of the sulfonamide substituent also plays a critical role in in vivo efficacy.

Furthermore, research into sulfonamide carbonic anhydrase inhibitors targeting the alpha-class enzyme from T. cruzi revealed that while many derivatives had potent in vitro activity in the low nanomolar range, they were inefficient in vivo. mdpi.comnih.gov However, formulating these sulfonamides as nanoemulsions significantly enhanced their anti-protozoan effects against two different strains of T. cruzi, suggesting that delivery methods can overcome some of the in vivo limitations of this class of compounds. mdpi.comnih.gov

| Compound Class | Derivative | In Vivo Model | Observed Efficacy | Reference |

|---|---|---|---|---|

| 1H-Indole-2-carboxamide | Optimized Lead | Acute and Chronic Murine Models | Demonstrated antiparasitic activity | nih.govresearchgate.net |

| Aromatic Sulfonamide | Isoquinolyl sulfonamide | Murine Model | 72% and 60% reduction in parasitemia | nih.gov |

Evaluation in Animal Models of Cognition and Neurological Disorders

Indole-sulfonamide derivatives and related compounds have been evaluated in various animal models for their potential to treat cognitive deficits and neurological disorders like Alzheimer's and Parkinson's disease.

One area of focus has been the development of 5-HT6 receptor antagonists, as this target is implicated in cognitive processes. A series of N1-azinylsulfonyl-1H-indole derivatives were designed as potent 5-HT6 receptor ligands. The lead compound from this series, compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline), was evaluated in vivo in the novel object recognition (NOR) test in rats. This test is used to assess memory, and compound 25 was found to have distinct pro-cognitive properties, ameliorating phencyclidine (PCP)-induced memory deficits at a minimal effective dose (MED) of 1 mg/kg.

In the context of Parkinson's disease, the indole derivative NC009-1 was tested in a sub-chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model. mdpi.comresearchgate.net In vivo, NC009-1 was shown to ameliorate motor deficits and non-motor depression. researchgate.net Furthermore, it increased levels of dopamine and the dopamine transporter in the striatum and reduced oxidative stress and neuroinflammation in the ventral midbrain of MPTP-treated mice. mdpi.comresearchgate.net

Other studies have explored sulfonamide-based inhibitors for their potential in treating Alzheimer's disease. For instance, sulfonamide-based butyrylcholinesterase (BChE) inhibitors were tested for their ability to mitigate scopolamine-induced amnesia in rats. Behavioral assessments using the Y-maze and Barnes maze demonstrated a significant reduction in the cognitive deficits induced by scopolamine at a dose of 20 mg/kg for the test compounds.

| Compound/Derivative | Target/Disorder Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Compound 25 (5-HT6 antagonist) | Cognitive Deficit (PCP-induced) | Rat (Novel Object Recognition Test) | Ameliorated memory deficits (MED = 1 mg/kg) | |

| NC009-1 | Parkinson's Disease (MPTP-induced) | Mouse | Ameliorated motor and non-motor deficits; increased dopamine levels | mdpi.comresearchgate.net |

| Sulfonamide-based BChE inhibitors | Amnesia (Scopolamine-induced) | Rat (Y-maze, Barnes maze) | Improved performance in behavioral tasks at 20 mg/kg |

The neuroprotective potential of indole-sulfonamide analogues has been extensively studied in various in vitro cellular models, providing insights into their mechanisms of action at the cellular level. These studies often use neuronal cell lines and induce toxicity with agents relevant to neurodegenerative diseases.

In models of Parkinson's disease, the indole derivative NC009-1 was shown to alleviate 1-methyl-4-phenylpyridinium (MPP+)-induced cytotoxicity in human microglial HMC3 cells. mdpi.comresearchgate.net It also reduced the production of inflammatory mediators such as nitric oxide (NO), IL-1β, IL-6, and TNF-α, and suppressed the activation of the NLRP3 inflammasome. mdpi.comresearchgate.net In another study, the indolalkylamine PF 9601N demonstrated a dose-dependent neuroprotective effect in the human neuroblastoma SH-SY5Y cell line lesioned with dopamine. nih.gov This protection was attributed to the compound's antioxidant properties. nih.gov

For Alzheimer's disease models, a series of fascaplysin derivatives, which are indole-based, were evaluated for their neuroprotective effects. The most potent compounds, 23a and 23b , were able to effectively reduce neurotoxicity induced by hydrogen peroxide (H2O2) in the nanomolar range. Similarly, synthetic indole-phenolic hybrid compounds exhibited strong antioxidant and cytoprotective effects in cellular models. They were able to counteract reactive oxygen species (ROS) generated by the Aβ(25–35) peptide and H2O2, leading to an average 25% increase in cell viability and a reduction in ROS levels to basal states.

Broad-Spectrum Enzyme Inhibitory Effects (beyond primary targets)

Indole-sulfonamide derivatives are recognized for their ability to inhibit a wide range of enzymes, extending beyond their primary therapeutic targets. This broad-spectrum activity contributes to their diverse pharmacological profiles.

A prominent target for this class of compounds is the family of carbonic anhydrases (CAs). nih.gov 1-Acylated indoline-5-sulfonamides have demonstrated inhibitory activity against tumor-associated isoforms CA IX and CA XII, with Kᵢ values as low as 132.8 nM and 41.3 nM, respectively. nih.gov A separate study on novel indolin-2-one-based sulfonamides showed inhibition across multiple isoforms: hCA I (Kᵢs in the range of 42-8550.9 nM), hCA II (Kᵢs of 5.9-761 nM), hCA IV (Kᵢs of 4.0-2069.5 nM), and hCA VII (Kᵢs of 13.2-694 nM). mdpi.com Furthermore, indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety have been shown to be potent inhibitors, with some derivatives being more effective than the standard drug acetazolamide against the hCA I isoform.

Beyond carbonic anhydrases, these derivatives have been shown to inhibit other classes of enzymes. Compounds containing both indole and sulfonamide moieties have been reported as inhibitors of tubulins, MET tyrosine kinase, estrogen receptor-α, and phosphatidylinositol 5-phosphate 4-kinase (PI5P4K). researchgate.net Additionally, certain bisindole- and trisindole-containing sulfonamide derivatives have been identified as aromatase inhibitors. researchgate.net In the realm of cancer therapy, oxindole sulfonamide derivatives have been designed as promising inhibitors of Bruton's tyrosine kinase (BTK). acs.org

The indole scaffold is also a key feature in many cholinesterase inhibitors developed for the treatment of Alzheimer's disease. While not always containing a sulfonamide group, indole-based derivatives have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, one indole-based sulfonamide derivative, analog 9 , was found to be a potent inhibitor of both AChE (IC₅₀ = 0.15 µM) and BChE (IC₅₀ = 0.20 µM). nih.gov

| Enzyme Target | Compound/Derivative Class | Inhibitory Activity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | 1-Acylated indoline-5-sulfonamides | Up to 132.8 nM (Kᵢ) | nih.gov |

| Carbonic Anhydrase XII | 1-Acylated indoline-5-sulfonamides | Up to 41.3 nM (Kᵢ) | nih.gov |

| Carbonic Anhydrase II | Indolin-2-one-based sulfonamides | 5.9 - 761 nM (Kᵢ) | mdpi.com |

| Acetylcholinesterase (AChE) | Indole-based sulfonamide (analog 9) | 0.15 µM (IC₅₀) | nih.gov |

| Butyrylcholinesterase (BChE) | Indole-based sulfonamide (analog 9) | 0.20 µM (IC₅₀) | nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Oxindole sulfonamide (PID-4) | 2.29 µM (Cytotoxicity IC₅₀) | acs.org |

| Aromatase | Bisindole/trisindole sulfonamides | Sub-micromolar inhibition reported | researchgate.net |

Modulatory Effects on Multidrug Resistance (MDR) Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). mdpi.com Indole-sulfonamide derivatives have emerged as promising agents to circumvent or modulate these resistance mechanisms.

One key strategy involves the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA XII, which has been identified as a target for overcoming MDR. A study on 1-acylated indoline-5-sulfonamides found that compounds 4e and 4f could reverse chemoresistance to doxorubicin in K562/4 cancer cells, which overexpress P-gp. The combination of these indoline-5-sulfonamides with doxorubicin led to an increased suppression of the resistant cancer cells, suggesting their potential as adjuvant agents to overcome MDR.

In addition to targeting CAs, the intrinsic properties of some indole-sulfonamide derivatives make them less susceptible to efflux by MDR pumps. For example, a series of novel indole-based sulfonylhydrazones were predicted to have an absence of P-glycoprotein substrate liability, which is a significant advantage in avoiding the development of multidrug resistance. nih.gov

Other research has focused on creating prodrugs that can overcome MDR. A series of GSH-responsive prodrugs derived from an indole-chalcone and the chemotherapy drug camptothecin were synthesized with the aim of overcoming MDR. mdpi.com The most potent compound, 14 , was not only more effective than camptothecin alone but also showed significant efficacy against paclitaxel-resistant HCT-116 cells with an IC₅₀ of 0.25 µM. mdpi.com This demonstrates the potential of using the indole scaffold to design novel systems that can effectively combat drug-resistant cancers. mdpi.com

Concluding Remarks and Future Research Directions

Current Gaps in Understanding the Compound's Comprehensive Biological Profile

A significant gap exists in the scientific literature regarding the comprehensive biological profile of n-Methyl-1h-indole-5-ethane sulfonamide. While its role as a synthetic precursor is established, dedicated studies on its pharmacodynamics, pharmacokinetics, and specific biological targets are absent. cymitquimica.comlgcstandards.com The broader class of indole-sulfonamide derivatives has been investigated for various activities, but these findings cannot be directly extrapolated to this specific molecule without dedicated experimental validation. Future research must prioritize a systematic screening of this compound against a diverse panel of biological targets to build a foundational understanding of its bioactivity.

Potential for Further Structural Optimization and Lead Compound Development

Given the proven success of the indole-sulfonamide scaffold, this compound represents a valuable starting point for lead compound development. nih.gov The core structure is ripe for structural modification to enhance potency, selectivity, and drug-like properties. Future synthetic efforts could focus on:

Substitution on the indole (B1671886) ring: Introducing various functional groups at different positions of the indole nucleus to explore structure-activity relationships (SAR).

Modification of the sulfonamide group: Altering the N-methyl group to larger alkyl or aryl substituents.

Varying the ethane (B1197151) linker: Adjusting the length and rigidity of the chain connecting the indole and sulfonamide moieties.

These optimizations, guided by computational modeling, could lead to the discovery of novel derivatives with enhanced therapeutic efficacy against various diseases.

Exploration of Novel Therapeutic Applications and Bioactivities

The indole-sulfonamide scaffold is associated with a remarkable diversity of pharmacological effects. nih.govnih.gov This suggests that this compound and its future derivatives could hold potential in numerous therapeutic areas beyond its connection to anti-migraine agents. Based on the activities of related compounds, promising avenues for exploration include:

Anticancer Activity: Many indole-sulfonamide derivatives have shown potent activity against various cancer cell lines by inhibiting targets like tubulin, carbonic anhydrases, and protein kinases. researchgate.netacs.orgnih.gov

Antimicrobial and Antiviral Effects: The indole nucleus and sulfonamide group are independently known to be part of many antimicrobial and antiviral drugs. nih.govnih.gov

Enzyme Inhibition: Derivatives have been developed as inhibitors for enzymes such as α-glucosidase, potentially for anti-diabetic applications. mdpi.com

Anti-inflammatory Properties: Indole-based structures are central to well-known anti-inflammatory drugs like Indomethacin. nih.gov

Antimalarial Activity: Certain indole-sulfonamide compounds have demonstrated promising effects against Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org

Systematic screening of the compound in relevant bioassays is a critical next step to uncover these or other novel bioactivities.

Integration of Advanced Computational and Experimental Approaches in Future Research

Modern drug discovery heavily relies on the synergy between computational and experimental methods. To accelerate the exploration of this compound, a combined approach is essential.

Computational Studies: In silico techniques such as molecular docking can predict the binding affinity of the compound to various protein targets, helping to prioritize experimental testing. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to guide the rational design of more potent derivatives by identifying key structural features that govern biological activity. acs.orgmdpi.com

Experimental Validation: High-throughput screening (HTS) can rapidly assess the compound against large libraries of biological targets. Hits from these screens would then be validated and characterized through detailed in vitro and in vivo experimental models. rsc.org

This integrated strategy would streamline the research process, reduce costs, and increase the likelihood of identifying promising therapeutic applications.

Outlook for Indole-Sulfonamide Scaffolds in Modern Drug Discovery Paradigms

The indole-sulfonamide scaffold is set to remain a cornerstone of medicinal chemistry and drug discovery. researchgate.net Its structural versatility allows for the creation of vast chemical libraries with diverse pharmacological profiles. mdpi.com The ability of this scaffold to interact with a wide range of biological targets ensures its continued relevance in the search for treatments for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govmdpi.com As synthetic methodologies become more advanced and our understanding of molecular biology deepens, the potential to develop highly selective and potent drugs from this scaffold will only grow, solidifying its place in modern therapeutic development. researchgate.net

Q & A

Q. What are the key considerations in synthesizing n-Methyl-1H-indole-5-ethane sulfonamide and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of indole precursors with sulfonamide moieties. For example, a related compound, 3-(2-dimethylamino)-N-methyl-1H-indole-5-methane sulfonamide, is synthesized by reacting 4-hydrazino-N-methyl benzene methane sulfonamide with 4-dimethylaminobutyraldehyde diethyl acetal in a chlorinated solvent (e.g., dichloromethane) using ethyl polyphosphate as a catalyst. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product with high purity . Analog synthesis may also involve hydrazone formation, as seen in indole-based hydrazones with sulfonamide groups, which require refluxing in ethanol followed by cold crystallization .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Analytical techniques such as HPLC (for purity assessment, e.g., >95% by HPLC as in ) and thin-layer chromatography (TLC) are standard for monitoring reactions . Structural confirmation relies on NMR (¹H/¹³C), FT-IR (to verify sulfonamide S=O stretches), and mass spectrometry (HRMS or ESI-MS). For crystalline derivatives, X-ray crystallography (using SHELX software for refinement ) can resolve 3D structures. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. What is the proposed mechanism of antimicrobial action for sulfonamide-containing compounds like this compound?

Methodological Answer: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), blocking the incorporation of para-aminobenzoic acid (PABA) into folic acid, a critical cofactor for bacterial DNA synthesis . To validate this mechanism experimentally:

- Perform enzyme inhibition assays with purified DHPS and varying concentrations of the compound.

- Use isothermal titration calorimetry (ITC) to study binding affinity.

- Compare MIC (minimum inhibitory concentration) values against bacterial strains in PABA-supplemented vs. PABA-deficient media to confirm competitive inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced antimicrobial activity?

Methodological Answer:

- Core modifications: Introduce substituents at the indole 3-position (e.g., halides or electron-withdrawing groups) to enhance membrane permeability .

- Hybrid scaffolds: Combine sulfonamide moieties with pharmacophores like 1,2,4-triazoles or coumarin-isoxazole hybrids to target multiple bacterial pathways. For example, coumarin-isoxazole sulfonamides showed improved activity in 3D-QSAR models .

- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with DHPS and 3D-QSAR (e.g., CoMFA/CoMSIA) to guide synthetic prioritization .

Q. What experimental strategies address the environmental persistence of sulfonamide compounds like this compound?

Methodological Answer:

- Microbial degradation assays: Screen for soil or wastewater-derived microbial consortia capable of metabolizing sulfonamides. Use LC-MS/MS to track degradation intermediates (e.g., hydroxylated or cleaved products) .

- Synergistic pollutant studies: Co-culture degradative microbes with mixed pollutants (e.g., heavy metals) to assess combinatorial effects on degradation efficiency .

- Bioinformatics tools: Analyze metagenomic datasets (via tools like KEGG or MetaCyc) to identify catabolic genes in sulfonamide-degrading bacteria .

Q. How can this compound be integrated into multi-target drug design?

Methodological Answer:

- Pharmacophore fusion: Combine sulfonamide groups with benzimidazole or imidazole moieties (e.g., bis-benzimidazole sulfonamides) to target both DHPS and bacterial topoisomerases .

- Dual-activity screening: Use high-content screening (HCS) platforms to simultaneously assess antimicrobial and anti-biofilm activity.

- In silico polypharmacology modeling: Tools like SEAware or SwissTargetPrediction can predict off-target interactions for rational multi-target optimization .

Q. What high-throughput methodologies enable rapid synthesis and screening of sulfonamide libraries?

Methodological Answer:

- Solution-phase parallel synthesis: Employ automated liquid handlers to generate compound libraries via one-pot reactions (e.g., amide couplings or sulfonylation). Ensure >95% conversion using kinetic quenching (e.g., sucrose/KF systems) to minimize purification .

- Fragment-based screening: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to screen sulfonamide fragments against DHPS or other targets.

- Flow chemistry: Continuous-flow reactors enable scalable synthesis of intermediates under controlled conditions (e.g., temperature, residence time) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE requirements: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential respiratory irritancy .

- Waste disposal: Neutralize acidic/basic byproducts before disposal. Collect organic solvents in halogenated waste containers.

- Emergency procedures: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.